2-Amino-N-(3-methoxypropyl)propanamide

Description

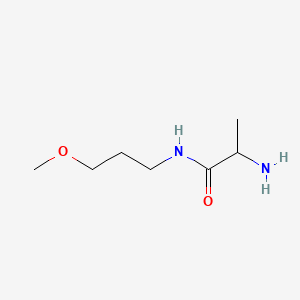

2-Amino-N-(3-methoxypropyl)propanamide is a secondary amide derivative featuring a primary amine group at the second carbon of the propanamide backbone and a 3-methoxypropyl substituent on the nitrogen atom. Its hydrochloride salt (CAS: 1220037-58-0) is documented in safety data sheets, indicating its use in laboratory or industrial settings .

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJORKINYTHGQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methoxypropyl)propanamide typically involves the reaction of 3-methoxypropylamine with a suitable precursor such as 2-bromo-2-methylpropanamide. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methoxypropyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Primary or secondary amines.

Substitution: Substituted amides or other derivatives.

Scientific Research Applications

2-Amino-N-(3-methoxypropyl)propanamide is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structurally related propanamide derivatives differ in substituents on the amine group or the propanamide backbone, significantly altering physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

- Polarity : The 3-methoxypropyl group in the target compound enhances water solubility compared to aromatic (e.g., phenylthiazolyl) or bulky aliphatic (e.g., cycloheptylethyl) substituents .

Data Gaps and Recommendations :

- Limited bioactivity data for the target compound.

- Comparative pharmacokinetic studies with salts (e.g., hydrochloride) vs. free bases.

- Exploration of methoxypropyl derivatives in enzyme inhibition or receptor-binding assays.

Biological Activity

2-Amino-N-(3-methoxypropyl)propanamide, also known by its chemical structure C8H18N2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H18N2O2

- CAS Number : 1132804-54-6

The compound features an amino group, a propanamide backbone, and a methoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group suggests potential for hydrogen bonding, while the methoxy group may enhance lipophilicity, facilitating membrane penetration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative effects against A549 and H1975 lung cancer cell lines with IC50 values in the low micromolar range .

- Enzymatic Interaction : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, molecular docking studies suggest that it can bind effectively to the active sites of EGFR mutants, which are common in non-small cell lung cancer .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

A number of studies have explored the biological activities of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.